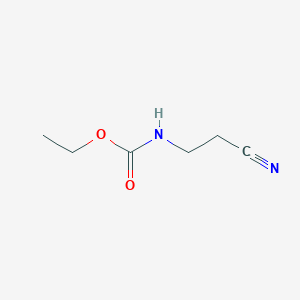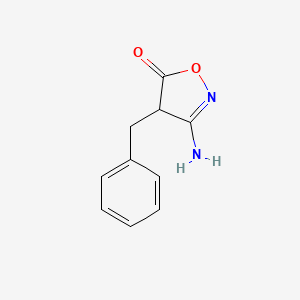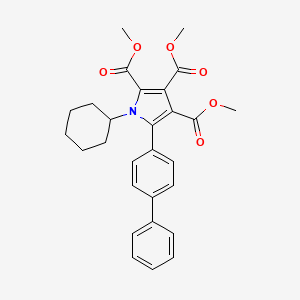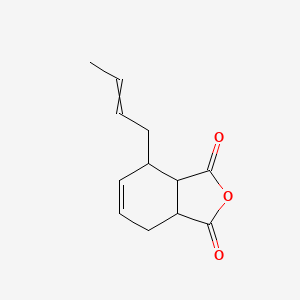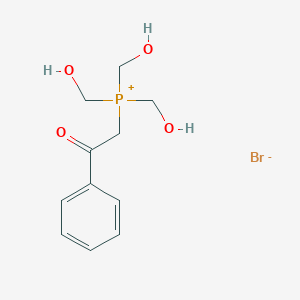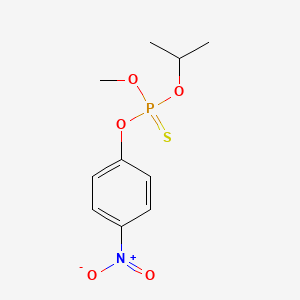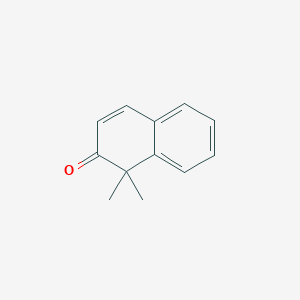![molecular formula C16H16N2O3S B14712001 N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide CAS No. 6631-31-8](/img/structure/B14712001.png)
N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide is an organic compound with the molecular formula C₁₆H₁₆N₂O₃S It is known for its unique structure, which includes a benzenesulfonyl group and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl and amide groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: A simpler compound with a similar amide group but lacking the sulfonyl group.
Benzenesulfonamide: Contains the sulfonyl group but lacks the amide moiety.
N-(3-Amino-4-methylphenyl)benzamide: A related compound with different substituents on the benzene ring
Uniqueness
N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide is unique due to its combination of both sulfonyl and amide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts.
Propriétés
Numéro CAS |
6631-31-8 |
|---|---|
Formule moléculaire |
C16H16N2O3S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3S/c19-16(14-8-3-1-4-9-14)18-17-12-7-13-22(20,21)15-10-5-2-6-11-15/h1-6,8-12H,7,13H2,(H,18,19)/b17-12+ |
Clé InChI |
WLMPVXKFNAIFAK-SFQUDFHCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/N=C/CCS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NN=CCCS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)

